

Application Notes and Protocols: Calcium Imaging of Neuronal Responses to Phenylbiguanide

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Compound of Interest

Compound Name: Phenylbiguanide

Cat. No.: B15617055

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Introduction

Phenylbiguanide (PBG) is a potent and selective agonist for the serotonin 5-HT₃ receptor, a ligand-gated ion channel expressed on the terminals of various peripheral and central neurons. Activation of the 5-HT₃ receptor by agonists like PBG leads to a rapid influx of cations, including sodium (Na⁺) and calcium (Ca²⁺), resulting in neuronal depolarization and excitation. [1][2] Calcium imaging is a powerful technique to investigate the functional consequences of 5-HT₃ receptor activation in real-time, providing insights into neuronal excitability, neurotransmitter release, and the effects of pharmacological modulators.

These application notes provide detailed protocols for performing calcium imaging experiments to measure neuronal responses to **Phenylbiguanide** in primary neuronal cultures, such as dorsal root ganglion (DRG) and nodose ganglion neurons.

Data Presentation

Table 1: Quantitative Data on **Phenylbiguanide**-Induced Neuronal Responses

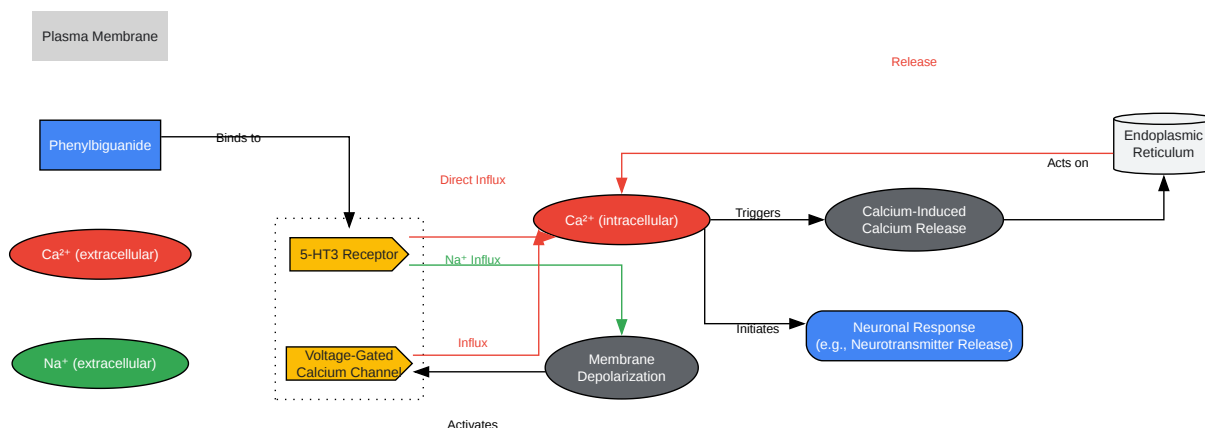
Parameter	Value	Neuronal Type	Comments	Reference
Phenylbiguanide (mCPBG) Concentration	100 nM	Corpus Striatal Synaptosomes	Induced a 1.3 to 1.6-fold increase over basal intracellular free Ca ²⁺ concentration.	[2]
Phenylbiguanide (mCPBG) Concentration	1 µM	NG108-15 Cells	Induced increases in cytoplasmic and nuclear Ca ²⁺ .	[3]
Phenylbiguanide (mCPBG) Concentration	10 µM	Adult Rat DRG Neurons	Elicited whole-cell currents in 92.5% of neurons.	[4]
5-HT EC50 (Wild Type 5-HT3 Receptor)	1.8 µM	HEK293 Cells	Demonstrates the concentration range for 5-HT3 receptor activation.	[1]
5-HT3 Receptor Antagonist (Tropisetron)	10 nM	Corpus Striatal Synaptosomes	Inhibited mCPBG-induced increases in intracellular Ca ²⁺ .	[2]

Signaling Pathways and Experimental Workflow

Phenylbiguanide-Induced Calcium Signaling Pathway

Phenylbiguanide binding to the 5-HT3 receptor directly gates the ion channel, allowing for the influx of cations. In some neuronal types, the initial depolarization caused by Na⁺ influx can subsequently activate voltage-gated calcium channels (VGCCs), leading to a more substantial increase in intracellular calcium. Furthermore, in certain cells, this initial calcium influx can

trigger further calcium release from intracellular stores, such as the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[3]

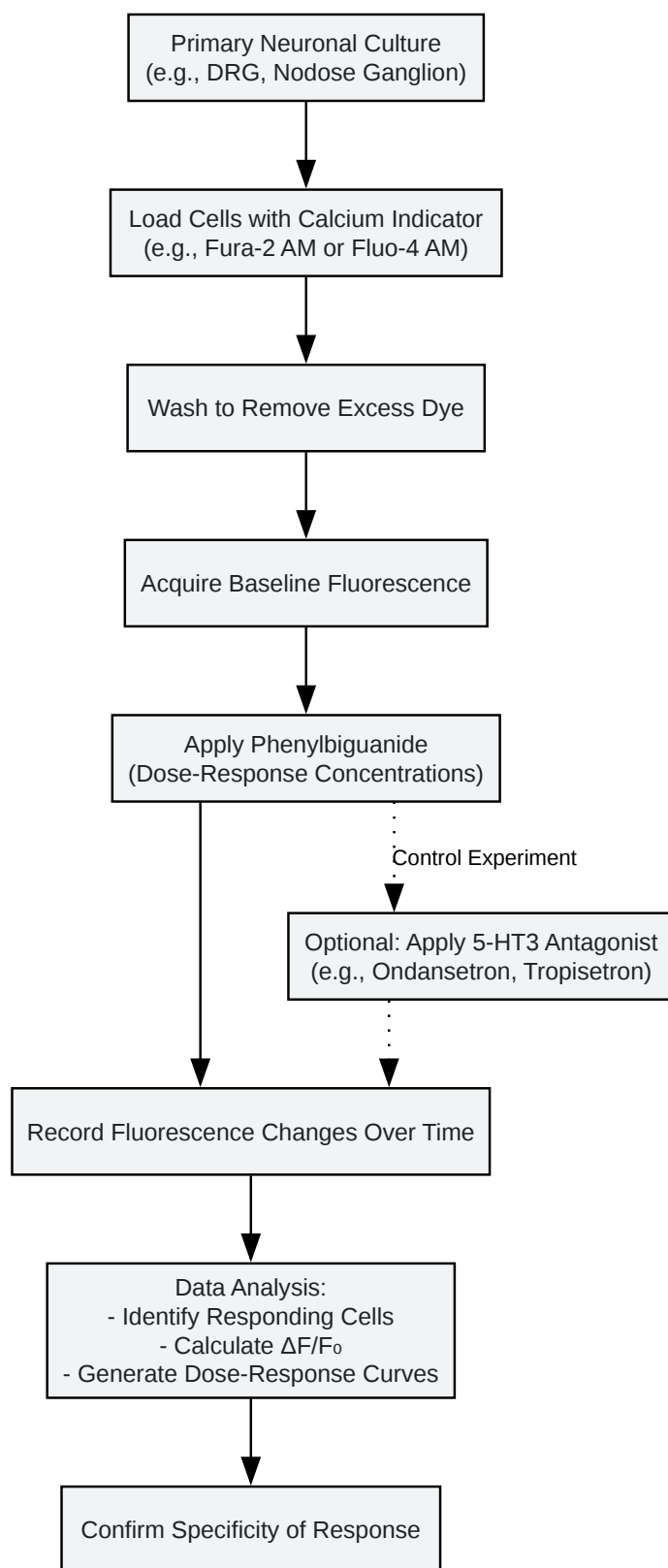


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Figure 1: Phenylbiguanide Signaling Pathway

Experimental Workflow for Calcium Imaging

The general workflow involves preparing primary neuronal cultures, loading the cells with a calcium-sensitive fluorescent indicator, acquiring baseline fluorescence, applying **Phenylbiguanide**, and recording the subsequent changes in fluorescence, which correspond to changes in intracellular calcium concentration.



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Figure 2: Calcium Imaging Experimental Workflow

Experimental Protocols

Protocol 1: Preparation of Primary Dorsal Root Ganglion (DRG) Neuronal Cultures

- Materials:
 - E15-E18 rat or mouse embryos
 - Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
 - Trypsin (0.25%)
 - DNase I
 - Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
 - Poly-D-lysine and laminin-coated coverslips or culture dishes
- Procedure:
 1. Dissect DRGs from embryos and place them in ice-cold HBSS.
 2. Incubate the ganglia in trypsin and DNase I at 37°C for 15-20 minutes.
 3. Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
 4. Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
 5. Plate the neurons on poly-D-lysine and laminin-coated coverslips at a suitable density.
 6. Culture the neurons for 24-48 hours before performing calcium imaging experiments.

Protocol 2: Calcium Imaging using Fura-2 AM

Fura-2 is a ratiometric calcium indicator, meaning the concentration of intracellular calcium can be determined from the ratio of fluorescence emission at two different excitation wavelengths.

[5] This makes the measurement less sensitive to variations in dye concentration, illumination intensity, and optical path length.[5]

- Materials:

- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4.
- **Phenylbiguanide** stock solution
- 5-HT₃ receptor antagonist (e.g., ondansetron or tropisetron) stock solution

- Procedure:

1. Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM (typically 2-5 μ M) and Pluronic F-127 (0.02%) in HBS.
2. Remove the culture medium from the DRG neurons and wash gently with HBS.
3. Incubate the neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
4. Wash the cells three times with HBS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.
5. Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission filter at 510 nm.
6. Continuously perfuse the cells with HBS and acquire baseline fluorescence images.
7. Apply **Phenylbiguanide** at various concentrations to generate a dose-response curve. Record the fluorescence changes at both excitation wavelengths.

8. For control experiments, pre-incubate the cells with a 5-HT3 receptor antagonist for 10-15 minutes before applying **Phenylbiguanide**.
9. Analyze the data by calculating the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration.

Protocol 3: Calcium Imaging using Fluo-4 AM

Fluo-4 is a single-wavelength calcium indicator that exhibits a large increase in fluorescence intensity upon binding to calcium.^[6] It is well-suited for high-throughput screening and for detecting rapid calcium transients.^{[6][7]}

- Materials:
 - Fluo-4 AM
 - Pluronic F-127
 - HEPES-buffered saline (HBS)
 - **Phenylbiguanide** stock solution
 - 5-HT3 receptor antagonist stock solution
- Procedure:
 1. Prepare a Fluo-4 AM loading solution (typically 1-5 μ M Fluo-4 AM and 0.02% Pluronic F-127 in HBS).
 2. Follow steps 2-4 from the Fura-2 AM protocol for loading and washing the cells.
 3. Mount the coverslip on a fluorescence microscope with appropriate filters for Fluo-4 (excitation \sim 494 nm, emission \sim 516 nm).
 4. Acquire a baseline fluorescence image (F_0).
 5. Apply **Phenylbiguanide** and record the change in fluorescence intensity (F) over time.

6. For control experiments, pre-incubate with a 5-HT3 antagonist.
7. Analyze the data by calculating the change in fluorescence relative to the baseline ($\Delta F/F_0$)
 $= (F - F_0) / F_0$.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for investigating the effects of **Phenylbiguanide** on neuronal calcium signaling. By utilizing these methods, researchers can effectively characterize the functional properties of 5-HT3 receptors in various neuronal populations, screen for novel 5-HT3 receptor modulators, and gain deeper insights into the role of serotonergic signaling in health and disease. Careful optimization of experimental parameters, such as dye concentration and incubation times, may be necessary for specific cell types and experimental setups.

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